Cas no 36825-29-3 (2-Cyclopropyl-1,3-dimethylbenzene)

2-Cyclopropyl-1,3-dimethylbenzene is a substituted aromatic compound featuring a cyclopropyl ring attached to a benzene core with two methyl groups at the 1 and 3 positions. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates. The cyclopropyl group enhances rigidity and can influence reactivity in cycloaddition or cross-coupling reactions. Its dimethyl substitution pattern offers controlled regioselectivity for further functionalization. The compound is typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cyclopropanation. It is used in research applications requiring constrained aromatic systems, such as ligand design or agrochemical development. Handling requires standard precautions for volatile organic compounds.
2-Cyclopropyl-1,3-dimethylbenzene structure
36825-29-3 structure
商品名:2-Cyclopropyl-1,3-dimethylbenzene
CAS番号:36825-29-3
MF:C11H14
メガワット:146.22886
MDL:MFCD17677329
CID:1035322
PubChem ID:54022844

2-Cyclopropyl-1,3-dimethylbenzene 化学的及び物理的性質

名前と識別子

    • 2-Cyclopropyl-1,3-dimethylbenzene
    • 1-Cyclopropyl-2,6-dimethylbenzol
    • 2,6-Dimethylcyclopropylbenzol
    • AK129462
    • KB-23481
    • RL03403
    • 36825-29-3
    • J-509250
    • A849962
    • CS-0451747
    • SY263886
    • MFCD17677329
    • AC8319
    • DTXSID90708462
    • MDL: MFCD17677329
    • インチ: InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3
    • InChIKey: YGASVBATYMYOFN-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=CC=C1)C)C2CC2

計算された属性

  • せいみつぶんしりょう: 146.10962
  • どういたいしつりょう: 146.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • PSA: 0

2-Cyclopropyl-1,3-dimethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM201371-1g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95%
1g
$444 2023-02-17
Crysdot LLC
CD12078115-1g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95+%
1g
$470 2024-07-24
eNovation Chemicals LLC
D649787-5g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95%
5g
$1085 2025-02-27
Chemenu
CM201371-1g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95%
1g
$444 2021-08-05
eNovation Chemicals LLC
D649787-5g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95%
5g
$1085 2025-02-25
Alichem
A019087351-1g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95%
1g
$422.40 2023-09-02
eNovation Chemicals LLC
D649787-5g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95%
5g
$1085 2024-07-20
Ambeed
A594017-1g
2-Cyclopropyl-1,3-dimethylbenzene
36825-29-3 95+%
1g
$376.0 2024-04-19

2-Cyclopropyl-1,3-dimethylbenzene 関連文献

2-Cyclopropyl-1,3-dimethylbenzeneに関する追加情報

Introduction to 2-Cyclopropyl-1,3-dimethylbenzene (CAS No. 36825-29-3)

2-Cyclopropyl-1,3-dimethylbenzene, identified by its Chemical Abstracts Service (CAS) number 36825-29-3, is a significant organic compound that has garnered attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound belongs to the class of aromatic hydrocarbons, characterized by a benzene ring substituted with cyclopropyl and methyl groups. Its molecular structure imparts distinct reactivity and potential applications, making it a subject of interest for researchers exploring novel synthetic pathways and functional materials.

The molecular formula of 2-Cyclopropyl-1,3-dimethylbenzene is C10H14, reflecting its composition of ten carbon atoms and fourteen hydrogen atoms. The presence of both cyclopropyl and methyl substituents on the benzene ring creates a sterically hindered environment, which can influence its electronic properties and interactions with other molecules. This steric effect is particularly relevant in pharmaceutical applications, where molecular shape and orientation play a crucial role in drug-receptor binding.

In recent years, the study of substituted aromatic compounds has seen considerable advancements, particularly in understanding their role as intermediates in drug synthesis. 2-Cyclopropyl-1,3-dimethylbenzene has been explored as a precursor in the development of various pharmacologically active agents. Its structural motif is reminiscent of more complex molecules that exhibit analgesic, anti-inflammatory, and even anticancer properties. The cyclopropyl group, in particular, is known to enhance metabolic stability and bioavailability, making it an attractive feature for medicinal chemists.

One of the most compelling aspects of 2-Cyclopropyl-1,3-dimethylbenzene is its potential as a building block for more intricate molecular architectures. Researchers have leveraged its framework to develop novel ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are increasingly used in gas storage, separation technologies, and catalysis. The combination of aromatic stability and cyclopropyl rigidity offers a unique balance of flexibility and strength, which is beneficial for designing materials with tailored properties.

The synthesis of 2-Cyclopropyl-1,3-dimethylbenzene typically involves Friedel-Crafts alkylation reactions or cross-coupling techniques that introduce the cyclopropyl and methyl groups onto the benzene core. Advances in catalytic systems have enabled more efficient and selective routes to this compound, reducing byproduct formation and improving overall yields. These synthetic methodologies are not only relevant for producing 2-Cyclopropyl-1,3-dimethylbenzene itself but also serve as templates for developing similar derivatives with enhanced functionalities.

Recent studies have also highlighted the compound's role in computational chemistry simulations. Its well-defined structure allows researchers to model interactions with biological targets at an atomic level, providing insights into how modifications at the cyclopropyl or methyl positions can modulate activity. Such simulations are invaluable in drug discovery pipelines, where virtual screening can accelerate the identification of promising candidates before experimental validation.

The applications of 2-Cyclopropyl-1,3-dimethylbenzene extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its aromatic core can be functionalized to create herbicides or pesticides with improved efficacy and environmental compatibility. The cyclopropyl group's stability under various conditions makes it a desirable feature for such applications, where chemical robustness is essential.

In conclusion,2-Cyclopropyl-1,3-dimethylbenzene (CAS No. 36825-29-3) represents a versatile compound with broad potential across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug design, material science, and industrial chemistry. As research continues to uncover new synthetic strategies and applications,2-Cyclopropyl-1,3-dimethylbenzene is poised to remain a key player in advancing chemical science.

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